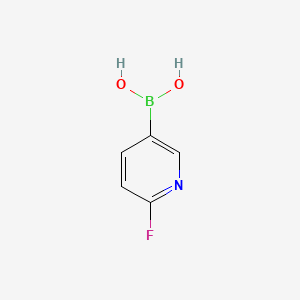










|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[B:9](OC(C)C)([O:14]C(C)C)[O:10]C(C)C.C([Li])CCC.Cl>O1CCCC1.C1(C)C=CC=CC=1>[F:8][C:5]1[N:6]=[CH:7][C:2]([B:9]([OH:14])[OH:10])=[CH:3][CH:4]=1
|


|
Name
|
|
|
Quantity
|
1.17 L
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)F
|
|
Name
|
|
|
Quantity
|
3.13 L
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
18.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5.44 L
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
11.8 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
4.4 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-42.5 (± 7.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 72 L reactor equipped
|
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
While maintaining a temperature between −35 to −45° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was warmed to between −15 to −20° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a temperature between −15° C. and 0° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 18 to 23° C. for (16 h)
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The organics were then extracted with 6 M sodium hydroxide (6.0 L)
|
|
Type
|
ADDITION
|
|
Details
|
The acidic anbasic aqueous phases were mixed in the reactor and 6 M HCl (2.5 L)
|
|
Type
|
ADDITION
|
|
Details
|
was added until pH 7.5
|
|
Type
|
ADDITION
|
|
Details
|
Sodium chloride (6.0 kg) was then added to the aqueous phase
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was then extracted with THF (3×20 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried with magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=N1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1300 g | |
| YIELD: CALCULATEDPERCENTYIELD | 1624.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |